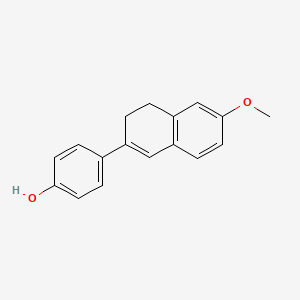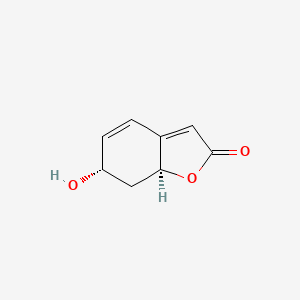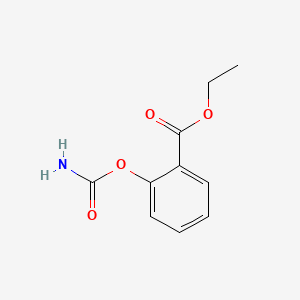
Ethyl 2-carbamoyloxybenzoate
Descripción general
Descripción
- Es un polvo blanco con un punto de fusión de 150-152°C .
- El compuesto contiene un grupo éster (benzoato de etilo) y un grupo carbamato (carbamoyloxy) unido al anillo de benceno.
2-(carbamoyloxy)benzoato de etilo: es un compuesto químico con la fórmula molecular CHNO.
Mecanismo De Acción
- El mecanismo exacto por el cual el 2-(carbamoyloxy)benzoato de etilo ejerce sus efectos no está bien documentado.
- Probablemente involucra interacciones con objetivos moleculares específicos o vías.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-carbamoyloxybenzoate plays a significant role in biochemical reactions. It is a prodrug of salicylic acid, carsalam, and salicylamide . The compound interacts with various enzymes and proteins during its metabolism. For instance, it is metabolized by liver post-mitochondrial supernatants from rats, rabbits, and dogs, producing metabolites that are characterized by UV, IR, NMR, MS, and HPLC . These interactions are crucial for its conversion into active metabolites that exert therapeutic effects.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s metabolites, such as salicylic acid, are known to modulate inflammatory responses and pain relief mechanisms . These effects are mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active metabolites that interact with specific biomolecules. The compound undergoes enzymatic hydrolysis to release salicylic acid, which then inhibits cyclooxygenase enzymes . This inhibition reduces the synthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that its metabolites can be detected in vitro after incubation with liver post-mitochondrial supernatants . Long-term effects on cellular function have been observed, with sustained anti-inflammatory and analgesic properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity may occur. These threshold effects highlight the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the production of salicylic acid, carsalam, and salicylamide . The compound undergoes enzymatic hydrolysis and subsequent metabolic transformations, interacting with enzymes such as esterases and amidases. These interactions are essential for its conversion into active metabolites that exert therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues are influenced by factors such as lipophilicity and protein binding affinity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and subsequent therapeutic effects.
Métodos De Preparación
Rutas Sintéticas:
Producción Industrial:
Análisis De Reacciones Químicas
Reactivos y Condiciones Comunes:
Productos Principales:
Aplicaciones Científicas De Investigación
Biología y Medicina:
Comparación Con Compuestos Similares
Compuestos Similares:
Propiedades
IUPAC Name |
ethyl 2-carbamoyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMIIMPCFQKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237170 | |
| Record name | Ethyl 2-carbamoyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88599-32-0 | |
| Record name | Ethyl 2-carbamoyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-carbamoyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-carbamoyloxybenzoate exert its effects within the body?
A1: this compound itself does not possess inherent pharmacological activity. Instead, it acts as a prodrug, meaning it undergoes metabolic conversion within the body to release the active compound, salicylic acid []. This metabolic process typically involves enzymatic cleavage of the ester and carbamate moieties present in the this compound structure. The liberated salicylic acid then exerts its well-known pharmacological effects, primarily as an analgesic, antipyretic, and anti-inflammatory agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


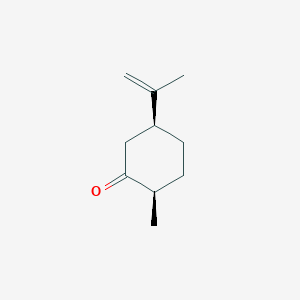
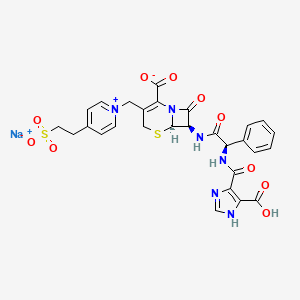


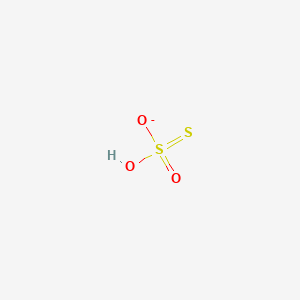
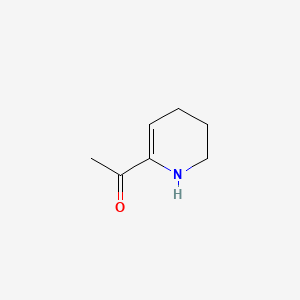
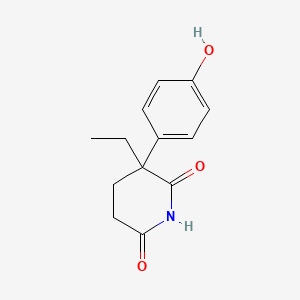


![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)
![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)
